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Compound of Interest

Compound Name: 2-Propanamine, N,N-dipropyl!

Cat. No.: B15465376

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) data for the tertiary amine, 2-Propanamine,
N,N-dipropyl- (also known as N-isopropyl-N,N-dipropylamine). Due to the limited availability of
published experimental spectra for this specific compound, this guide presents predicted data
based on the analysis of structurally similar molecules and established spectroscopic
principles. Detailed experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted *H NMR, 13C NMR, and Mass Spectrometry data
for 2-Propanamine, N,N-dipropyl-. These predictions are derived from the known spectral
properties of analogous compounds containing n-propyl and isopropyl groups attached to a
nitrogen atom.

Table 1: Predicted *H NMR Data for 2-Propanamine, N,N-dipropyl-
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~2.8-3.0 Septet 1H N-CH(CHs)2
~2.3-25 Triplet 4H N-CH2CH2CHs
~1.4-1.6 Sextet 4H N-CH2CH2CHs
~0.9-1.1 Doublet 6H N-CH(CHs)2
~0.8-0.9 Triplet 6H N-CH2CH2CHs

Table 2: Predicted 3C NMR Data for 2-Propanamine, N,N-dipropyl-

Chemical Shift (6) ppm Assignment
~55 - 60 N-CH(CHs)2
~50 - 55 N-CH2CH2CHs
~20-25 N-CH2CH2CHs
~18-22 N-CH(CHs)2
~11-13 N-CH2CH2CHs

Table 3: Predicted Mass Spectrometry Data for 2-Propanamine, N,N-dipropyl-
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miz Predicted Relative lon Structure/Fragment
Intensity Lost

143 Low [M]* (Molecular lon)

128 High [M - CHs]*

114 Moderate [M - CzHs]*

100 Moderate [M - CsH7]* (propyl radical)

86 Moderate [M - CaHo]*

72 Low [CH(CH3)N(CH2CH2CHs)]*

43 Moderate [CH(CH3s)z2]* or [C3H7]*

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and Mass
Spectrometry data for liquid amine samples such as 2-Propanamine, N,N-dipropyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

e Amount: For *H NMR, dissolve 5-25 mg of the amine in approximately 0.6-0.7 mL of a
deuterated solvent. For 3C NMR, a more concentrated sample of 50-100 mg is
recommended to achieve a good signal-to-noise ratio in a reasonable time.

» Solvent: Chloroform-d (CDCIs) is a common and suitable solvent for non-polar to moderately
polar amines. Other deuterated solvents such as benzene-de or acetonitrile-ds can also be
used depending on the sample's solubility and the desired chemical shift dispersion.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as
an internal standard for chemical shift referencing (& = 0.00 ppm).

e Procedure:

o Weigh the desired amount of the amine sample into a clean, dry vial.
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[e]

Add the deuterated solvent containing TMS.

o

Gently swirl or vortex the vial to ensure complete dissolution.

[¢]

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a
clean, dry 5 mm NMR tube to remove any particulate matter.

[¢]

Cap the NMR tube securely.

. Data Acquisition:

Instrument: A standard NMR spectrometer with a field strength of 300 MHz or higher is
suitable.

'H NMR Parameters (Typical):

o

Pulse Sequence: Standard single-pulse sequence.

[¢]

Number of Scans: 16 to 64 scans, depending on the sample concentration.

[e]

Relaxation Delay: 1-2 seconds.

[e]

Acquisition Time: 2-4 seconds.

o

Spectral Width: 0-12 ppm.

13C NMR Parameters (Typical):

[¢]

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

[e]

Number of Scans: 1024 or more, depending on the sample concentration.

o

Relaxation Delay: 2 seconds.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Spectral Width: 0-220 ppm.
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Mass Spectrometry (MS)

1. Sample Introduction:

» Method: For a volatile liquid like 2-Propanamine, N,N-dipropyl-, direct injection via a heated
probe or, more commonly, introduction through a Gas Chromatograph (GC-MS) is ideal. GC
separation provides an additional layer of purification and separation from any potential

impurities.

e GC Conditions (for GC-MS):
o Column: A non-polar or weakly polar capillary column (e.g., DB-5ms).
o Injector Temperature: 250 °C.

o Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher
temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

o Carrier Gas: Helium at a constant flow rate.
2. lonization and Analysis:

 lonization Method: Electron lonization (EI) is the standard method for volatile, small organic

molecules.
 Instrument Parameters (Typical for El):

o Electron Energy: 70 eV. This is a standard energy that provides reproducible
fragmentation patterns and allows for library matching.

o lon Source Temperature: 200-250 °C to ensure the sample remains in the gas phase.
o Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

o Scan Range: m/z 40-400 to cover the molecular ion and expected fragments.

Visualizations
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The following diagrams illustrate the general workflow for chemical analysis and the predicted
fragmentation pathway for 2-Propanamine, N,N-dipropyl-.

Workflow for Chemical Analysis
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Workflow for Spectroscopic Analysis
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Predicted Mass Spectral Fragmentation of 2-Propanamine, N,N-dipropyl-
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Predicted a-Cleavage Fragmentation

« To cite this document: BenchChem. [Spectroscopic Analysis of 2-Propanamine, N,N-
dipropyl-: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15465376#2-propanamine-n-n-dipropyl-nmr-and-
mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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